molecular formula C18H23N3O2S2 B2509307 N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1428373-67-4

N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2509307
CAS No.: 1428373-67-4
M. Wt: 377.52
InChI Key: NQAPKTOBACVJCM-UHFFFAOYSA-N
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Description

N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound featuring a piperidine ring substituted with thiophene groups and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps:

  • Formation of Piperidine Intermediate: : The initial step involves the synthesis of a piperidine intermediate. This can be achieved by reacting 2-thiophenylamine with 1-bromo-2-chloroethane under basic conditions to form 2-(2-chloroethyl)thiophene. This intermediate is then reacted with piperidine to yield 2-(4-(thiophen-2-yl)piperidin-1-yl)ethylamine.

  • Oxalamide Formation: : The piperidine intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene rings in the compound can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

  • Reduction: : The compound can be reduced using agents such as lithium aluminum hydride, which can reduce the oxalamide linkage to form the corresponding amine.

  • Substitution: : The thiophene rings can undergo electrophilic substitution reactions. For example, nitration can be achieved using nitric acid in the presence of sulfuric acid, leading to the formation of nitrothiophene derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of neuropharmacology and oncology.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, neurological disorders, and inflammatory conditions.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The piperidine ring and thiophene groups allow it to bind to receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenyl group instead of a thiophene group.

    N1-(2-(4-(pyridin-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide: Similar structure but with a pyridine group instead of a thiophene group.

Uniqueness

N1-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of two thiophene groups, which impart distinct electronic properties. This makes it particularly interesting for applications in materials science and as a pharmacological agent.

Properties

IUPAC Name

N'-(thiophen-2-ylmethyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c22-17(18(23)20-13-15-3-1-11-24-15)19-7-10-21-8-5-14(6-9-21)16-4-2-12-25-16/h1-4,11-12,14H,5-10,13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAPKTOBACVJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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